Product packaging for CellTracker Blue CMF2HC Dye(Cat. No.:)

CellTracker Blue CMF2HC Dye

Cat. No.: B8470942
M. Wt: 246.59 g/mol
InChI Key: QDLNIWVLVXWCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Cell-Permeant Dyes for Live-Cell Studies

The journey of live-cell imaging began with the development of dyes that could permeate the cell membrane without causing immediate cell death. Early vital dyes offered a glimpse into the living cell, but were often limited by toxicity and poor retention. The advent of synthetic fluorescent dyes, such as fluorescein (B123965) and rhodamine derivatives, marked a significant leap forward. nih.gov These were followed by the development of genetically encoded fluorescent proteins, most notably Green Fluorescent Protein (GFP), which allowed for the specific labeling of proteins and organelles. mdpi.comnih.gov However, the need for probes with improved photostability, lower cytotoxicity, and better intracellular retention continued to drive innovation, leading to the creation of advanced small-molecule fluorescent dyes. mdpi.comnih.gov These modern dyes are designed to be highly permeable to live cells and often undergo a chemical transformation once inside, trapping them within the cytoplasm. nih.gov

Overview of CellTracker Fluorescent Probe Family

The CellTracker family of fluorescent probes represents a significant advancement in live-cell imaging technology. biocompare.com These probes are designed to freely pass through the membranes of living cells. fishersci.fi Once inside, most CellTracker probes, which contain a chloromethyl or bromomethyl group, react with intracellular thiols in a reaction mediated by glutathione (B108866) S-transferase (GST). thermofisher.com This reaction converts the non-fluorescent, cell-permeant molecule into a fluorescent, cell-impermeant product that is well-retained within the cell for extended periods, often up to 72 hours. biocompare.comfishersci.fi This allows for the tracking of cells through several generations, as the dye is passed to daughter cells but not to adjacent cells in a population. fishersci.fithermofisher.com The CellTracker family includes a wide range of colors, from blue to deep red, enabling multiplexing experiments where different cell populations can be simultaneously tracked. thermofisher.comfishersci.com

Significance of CellTracker Blue CMF2HC Dye in Contemporary Biological Investigations

Among the CellTracker family, CellTracker Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) has emerged as a crucial tool in modern biological research. pubcompare.ai Its unique spectral properties and high retention make it particularly valuable for long-term cell tracking studies. pubcompare.aipubcompare.ai The blue fluorescence of CMF2HC allows it to be used in combination with other fluorescent probes, such as those in the green and red spectrum, for multi-parameter analysis. pubcompare.ai Its applications are diverse, spanning from cell proliferation and migration assays to studies of cytotoxicity and apoptosis. pubcompare.aipubcompare.ai The enhanced photostability and low cytotoxicity of CellTracker Blue CMF2HC ensure that it does not significantly interfere with normal cellular processes, making it an ideal probe for sensitive live-cell imaging experiments. pubcompare.aithermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClF2O3 B8470942 CellTracker Blue CMF2HC Dye

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClF2O3

Molecular Weight

246.59 g/mol

IUPAC Name

4-(chloromethyl)-6,8-difluoro-7-hydroxychromen-2-one

InChI

InChI=1S/C10H5ClF2O3/c11-3-4-1-7(14)16-10-5(4)2-6(12)9(15)8(10)13/h1-2,15H,3H2

InChI Key

QDLNIWVLVXWCPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=C(C(=C2OC1=O)F)O)F)CCl

Origin of Product

United States

Chemical and Physical Properties

The utility of CellTracker Blue CMF2HC Dye in cellular biology is intrinsically linked to its specific chemical and physical characteristics. These properties dictate its behavior both outside and inside the cell, as well as its compatibility with various imaging systems.

PropertyValueSource
Chemical Name2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,8-difluoro-7-hydroxy- medchemexpress.com
Molecular FormulaC10H5ClF2O3 medchemexpress.com
Molecular Weight246.59 g/mol medchemexpress.com
AppearanceWhite to off-white solid medchemexpress.com
Excitation Maximum (Ex)~371 nm thermofisher.com
Emission Maximum (Em)~464 nm thermofisher.com
SolubilitySoluble in DMSO glpbio.com

Mechanism of Action

The effectiveness of CellTracker Blue CMF2HC as a cellular tracer lies in its well-defined mechanism of action, which ensures its accumulation and retention within living cells.

Initially, the CellTracker Blue CMF2HC molecule is in a non-fluorescent state and is highly permeable to the cell membrane, allowing it to passively diffuse into the cytoplasm. fishersci.fithermofisher.com Once inside the cell, the chloromethyl group of the CMF2HC molecule reacts with thiol groups, primarily those of glutathione (B108866) (GSH). thermofisher.com This conjugation is a key step, catalyzed by the ubiquitous intracellular enzyme glutathione S-transferase (GST), which is present in high concentrations in most viable cells. thermofisher.com

This enzymatic reaction results in the formation of a fluorescent glutathione-dye adduct. thermofisher.com Crucially, this new, larger molecule is cell-impermeant, effectively trapping it within the cell. fishersci.fithermofisher.com Unlike some other fluorescent probes, CellTracker Blue CMF2HC does not require enzymatic cleavage to become fluorescent. gongyingshi.comfishersci.co.ukfishersci.fi The resulting fluorescence is bright, stable at physiological pH, and can be retained in cells for at least 72 hours, allowing for long-term tracking. fishersci.fithermofisher.com As the cell divides, the fluorescent probe is distributed among the daughter cells, making it a valuable tool for proliferation studies. fishersci.fithermofisher.com

Applications in Cellular Biology

The unique properties of CellTracker Blue CMF2HC have led to its widespread adoption in various areas of cellular research.

One of its primary applications is in cell tracing and migration studies . Researchers can label a population of cells and track their movement and final destination in both in vitro and in vivo models. fishersci.compubcompare.ai This is particularly useful in developmental biology, immunology, and cancer research to understand processes like metastasis and immune cell trafficking. pubcompare.ai

CellTracker Blue CMF2HC is also extensively used in cell proliferation assays . pubcompare.ai Because the dye is inherited by daughter cells upon division, the progressive dilution of the fluorescent signal can be quantified by flow cytometry to determine the number of cell divisions that have occurred over time. fishersci.com

Furthermore, this dye is employed in cytotoxicity studies . pubcompare.ai For instance, labeled target cells, such as tumor cells, can be co-cultured with effector cells, like T cells, to quantify cell death. pubcompare.ai The integrity of the labeled cell population can be assessed over time, providing a measure of the cytotoxic activity. The level of intracellular glutathione (B108866), which the dye reacts with, can also be an indicator of cellular health and oxidative stress. pubcompare.ai

Instrumentation and Methodological Considerations

Cellular Permeation and Intracellular Activation Pathway

The journey of CellTracker Blue CMF2HC from the extracellular environment to a fluorescent, cell-bound marker involves a series of passive and enzyme-mediated events.

Passive Diffusion Across Cell Membranes

CellTracker Blue CMF2HC is designed to be cell-permeant, allowing it to freely pass through the lipid bilayer of the cell membrane. fishersci.co.ukulab360.comthermofisher.com This passive diffusion is a critical first step, enabling the dye to enter the intracellular environment of living cells without the need for active transport mechanisms. thermofisher.com The chemical structure of the unreacted dye facilitates this movement across the hydrophobic core of the cell membrane.

Covalent Reaction with Intracellular Thiol Groups

Once inside the cell, the key to the dye's function lies in its chloromethyl group. fishersci.co.ukulab360.comthermofisher.com This reactive group is mildly thiol-reactive, meaning it can form covalent bonds with thiol groups (-SH) found on intracellular molecules. thermofisher.com While the primary reaction is with glutathione (B108866), it is suggested that the dye may also react with other intracellular components containing thiols, such as proteins. thermofisher.comthermofisher.comthermofisher.com This covalent conjugation is a pivotal event, transforming the dye from a freely diffusible molecule into one that is anchored within the cell.

Glutathione S-Transferase-Mediated Conjugation

The reaction between CellTracker Blue CMF2HC and intracellular thiols is largely facilitated by the enzyme Glutathione S-transferase (GST). fishersci.co.ukulab360.comthermofisher.com GST is a ubiquitous enzyme found in high concentrations within most cells, along with its primary substrate, glutathione (GSH), which can be present in concentrations up to 10 mM. ulab360.comthermofisher.comulab360.com The GST-mediated reaction conjugates the chloromethyl group of the dye to the thiol group of glutathione, forming a fluorescent dye-thioether adduct. ulab360.com This enzymatic catalysis significantly increases the efficiency of the conjugation reaction. fishersci.co.ukthermofisher.comulab360.com This reaction also leads to the activation of the dye's fluorescence. medchemexpress.commedchemexpress.com

Mechanisms Governing Intracellular Retention and Exclusion

The transformation of CellTracker Blue CMF2HC into a fluorescent adduct is central to its long-term retention and its inability to transfer between cells.

Formation of Cell-Impermeant Reaction Products

The product of the GST-mediated conjugation is a glutathione-dye adduct that is significantly larger and more polar than the original CellTracker Blue CMF2HC molecule. fishersci.co.ukulab360.comthermofisher.com This newly formed adduct is cell-impermeant, meaning it cannot pass back across the cell membrane and exit the cell. fishersci.co.ukulab360.comthermofisher.com This property ensures that the fluorescent signal is well-retained within the labeled cell, often for at least 72 hours and through several cell generations. fishersci.co.ukulab360.com The resulting conjugates are also stable and brightly fluorescent at physiological pH. fishersci.co.ukfishersci.nl

Non-Transferability to Adjacent Cell Populations

A crucial feature of CellTracker dyes, including CMF2HC, is that they are not transferred to adjacent cells in a population. fishersci.co.ukulab360.comthermofisher.com Once the dye has reacted and is retained within a cell, it remains there. While the dye is passed down to daughter cells upon cell division, it does not leak or transfer to neighboring, unlabeled cells. fishersci.co.ukulab360.comfishersci.nl This ensures the specificity of the labeling and allows for precise tracking of the originally labeled cell population.

FeatureDescription
Initial State Cell-permeant, non-fluorescent (or weakly fluorescent)
Entry Mechanism Passive diffusion across the cell membrane
Intracellular Target Thiol groups, primarily on glutathione (GSH)
Enzymatic Facilitator Glutathione S-transferase (GST)
Chemical Reaction Covalent bond formation between the dye's chloromethyl group and the thiol group of GSH
Final Product Fluorescent, cell-impermeant glutathione-dye adduct
Retention Trapped within the cell due to the impermeability of the adduct
Inheritance Passed to daughter cells during division
Transferability Not transferred to adjacent cells

Multigenerational Inheritance through Cell Division

CellTracker Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is specifically designed for long-term cell tracking, a capability rooted in its remarkable retention within cells through multiple generations. ulab360.compubcompare.ai Once the dye has entered a cell and reacted with intracellular components, it is converted into a membrane-impermeant form. ulab360.comfishersci.com This transformed state ensures that the fluorescent signal is not only well-retained within the parent cell but is also passed down to its progeny during cell division. ulab360.comfishersci.comfishersci.nothermofisher.com

The fluorescent signal of CellTracker Blue CMF2HC is typically retained for at least 72 hours, a timeframe that allows for the tracking of cells through approximately three to six generations. fishersci.nofishersci.co.uk This stable, long-term labeling is crucial for studies monitoring processes like cell proliferation, location, and movement over extended periods. fishersci.comfishersci.nofishersci.co.uk An essential characteristic of this inheritance is that the dye is distributed among daughter cells but is not transferred to adjacent, unlabeled cells in the population. ulab360.comfishersci.comthermofisher.comulab360.com This ensures the specificity of the lineage tracing. While the dye is passed to daughter cells, research has shown that, like other cytoplasmic dyes, a decrease in the fluorescence intensity per cell can occur as the dye is distributed with each division and as some unbound dye diffuses out. nih.gov

The robust retention and generational inheritance of CellTracker Blue CMF2HC make it an ideal tool for a variety of research applications. fishersci.nofishersci.co.uk Its ability to remain visible through at least four cell divisions has been noted, although the precise duration of retention can vary depending on the specific cell type and experimental conditions. ulab360.com

Key Findings on Multigenerational Inheritance of CellTracker Blue CMF2HC
Research FindingDetailsSource Citation
Signal Retention TimeFluorescent signal is retained for over 72 hours. ulab360.comfishersci.nofishersci.co.uk
Generational TrackingAllows for tracking through typically three to six generations. fishersci.nofishersci.co.uk
Inheritance PatternThe probe is transferred to daughter cells upon division. ulab360.comfishersci.comthermofisher.comulab360.com
SpecificityThe dye is not transferred to adjacent cells in a population. ulab360.comthermofisher.comulab360.com

Preparation and Optimization of Labeling Solutions

The successful application of CellTracker™ Blue CMF2HC dye for long-term cell tracking hinges on the meticulous preparation and optimization of the labeling solutions. Proper handling, from initial dissolution to final application, ensures maximal dye performance, including efficient cellular uptake and bright, stable fluorescence, while maintaining cell health.

Solvent Selection for Dye Dissolution

The initial and most critical step in preparing CellTracker™ Blue CMF2HC is the selection of an appropriate solvent to create a concentrated stock solution. The dye is typically supplied as a lyophilized powder. ulab360.com High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the universally recommended solvent for dissolving CellTracker™ Blue CMF2HC. ulab360.comulab360.commedchemexpress.comthermofisher.com

Before use, the vial containing the lyophilized dye should be allowed to warm to room temperature to prevent condensation of atmospheric moisture, which could compromise the dye's stability and reactivity. ulab360.comulab360.comthermofisher.com Once at room temperature, the powder is dissolved in DMSO to create a stock solution, typically at a concentration of 10 mM. ulab360.comulab360.comthermofisher.com It is crucial to use high-quality DMSO to ensure complete dissolution and to avoid introducing impurities that could affect cellular viability or the dye's performance. ulab360.comulab360.com For some applications, ultrasonic assistance may be required to ensure the dye is fully dissolved. medchemexpress.com Once prepared, the DMSO stock solution should be divided into single-use aliquots and stored at or below -20°C, protected from light and moisture to prevent degradation and repeated freeze-thaw cycles. medchemexpress.comamazonaws.com

Table 1: Recommended Solvent and Stock Solution Preparation
ParameterRecommendationRationale
Solvent High-quality, anhydrous Dimethyl Sulfoxide (DMSO)Ensures complete dissolution of the lyophilized dye and maintains its chemical stability. ulab360.comulab360.commedchemexpress.comthermofisher.com
Stock Concentration 10 mMProvides a concentrated, stable stock for convenient dilution to various working concentrations. ulab360.comulab360.comthermofisher.com
Pre-use Handling Allow dye vial to warm to room temperaturePrevents moisture condensation, which can degrade the reactive dye. ulab360.comulab360.comthermofisher.com
Storage ≤–20°C, desiccated, protected from lightPreserves the integrity of the dye and prevents degradation from temperature fluctuations, moisture, and light. medchemexpress.comamazonaws.com

Dilution Strategies for Diverse Cellular Contexts

From the concentrated DMSO stock, a working solution is prepared by diluting the dye into an appropriate medium. Critically, this dilution should be done in a serum-free medium, as proteins in serum can react with the dye. ulab360.comulab360.comthermofisher.com Buffers containing amines or thiols should also be avoided in the working solution. ulab360.comamazonaws.com

The final working concentration of CellTracker™ Blue CMF2HC is not a single value but rather a range that must be optimized depending on the specific cell type and the duration of the experiment. ulab360.comthermofisher.com A general working concentration range is between 0.5 µM and 25 µM. ulab360.comulab360.comthermofisher.com

Short-term experiments (e.g., viability assays lasting a few hours) typically require lower concentrations, in the range of 0.5 µM to 5 µM. ulab360.comthermofisher.comamazonaws.com

Long-term tracking studies (lasting more than three days) or experiments involving rapidly dividing cells necessitate higher concentrations, generally between 5 µM and 25 µM, to ensure the signal is retained over several generations. ulab360.comthermofisher.comamazonaws.com

It is highly recommended to perform a pilot experiment testing at least a tenfold range of concentrations to determine the optimal concentration for a specific application. ulab360.comthermofisher.com This optimization is key to achieving bright staining without inducing cellular stress or artifacts. ulab360.comthermofisher.com For example, studies have shown that while peripheral blood lymphocytes respond normally when treated with up to 1 µM of the dye, concentrations above 5 µM can affect their response to stimuli. ulab360.comulab360.comthermofisher.com

Table 2: Dilution Recommendations for CellTracker™ Blue CMF2HC
Experimental ContextRecommended Working Concentration RangeKey Considerations
Short-Term Tracking (<3 days) 0.5 µM - 5 µMSufficient for viability assays and brief tracking experiments. ulab360.comthermofisher.comamazonaws.com
Long-Term Tracking (>3 days) / Rapidly Dividing Cells 5 µM - 25 µMEnsures signal is retained across multiple cell divisions. ulab360.comthermofisher.comamazonaws.com
Sensitive Cell Types (e.g., Lymphocytes) ≤ 1 µMHigher concentrations may impact normal physiological responses. ulab360.comulab360.comthermofisher.com
General Optimization Test a tenfold range of concentrationsEmpirically determine the best balance of signal intensity and cell health for the specific cell line and application. ulab360.comthermofisher.com

Incubation Parameters for Optimal Cellular Uptake and Signal Generation

Once the working solution is prepared, it is pre-warmed to 37°C before being added to the cells. ulab360.comthermofisher.com The incubation step is when the cell-permeant dye freely passes through the cell membrane. Inside the cell, the dye's chloromethyl group reacts with intracellular thiols, a process believed to be mediated by glutathione S-transferase, transforming the dye into a cell-impermeant fluorescent adduct. ulab360.comfishersci.com

The standard incubation time for most cell types is between 15 and 45 minutes at 37°C, under normal growth conditions. ulab360.comthermofisher.comfishersci.co.uk The optimal duration can vary depending on the cell type's metabolic activity and membrane permeability. ulab360.com For adherent cells, the culture medium is removed and replaced with the pre-warmed dye working solution. ulab360.comthermofisher.com For cells in suspension, they are typically pelleted by centrifugation, the supernatant is removed, and the cells are gently resuspended in the working solution. ulab360.comthermofisher.com The incubation should be carried out in a light-protected environment to prevent photobleaching of the dye. nih.gov

Post-Incubation Washing Procedures

Following the incubation period, the removal of excess, unbound dye is essential to reduce background fluorescence and ensure that the signal is specific to the labeled cells. Unconjugated dye can passively diffuse out of the cell, contributing to a decrease in fluorescence intensity over time. nih.gov

The washing procedure typically involves removing the dye-containing solution and washing the cells. For adherent cells, the working solution is aspirated, and fresh, pre-warmed medium is added. ulab360.comthermofisher.com For suspension cells, they are centrifuged to pellet the cells, the supernatant containing the dye is removed, and the cells are resuspended in fresh medium. ulab360.comthermofisher.com

Several protocols recommend washing the cells multiple times with a phosphate-buffered saline (PBS) solution or the appropriate culture medium to thoroughly remove any residual unbound dye. pubcompare.aipubcompare.ai A crucial, often recommended step, is to include an additional 30-minute incubation period in fresh, pre-warmed medium at 37°C after the initial removal of the dye solution. ulab360.com This allows any remaining unconjugated dye to be modified or secreted from the cell, leading to a more stable and retained signal. ulab360.com

Fluorescence Microscopy Techniques

Epifluorescence Microscopy Applications

CellTracker™ Blue CMF2HC is well-suited for visualization using standard epifluorescence microscopy. ulab360.com Its fluorescent properties allow for clear detection against typical cellular backgrounds. The dye has an excitation maximum at approximately 371 nm and an emission maximum at around 464 nm. thermofisher.comfishersci.co.ukrheniumbio.co.il

For successful imaging, the epifluorescence microscope must be equipped with a suitable filter set that matches these spectral characteristics. A typical filter set for CellTracker™ Blue CMF2HC would include:

An excitation filter that allows light in the near-UV range (around 370 nm) to pass through and excite the dye. pubcompare.aicloudinary.com

A dichroic mirror that reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector. cloudinary.com

An emission (or barrier) filter that blocks the excitation light and only transmits the blue emission from the dye (around 460-470 nm). cloudinary.commedchemexpress.com

The strong fluorescence and excellent cellular retention of the dye's reaction product make it a reliable tool for various applications viewed by epifluorescence microscopy, including cell migration assays, co-culture studies, and long-term tracking of cell populations. fishersci.compubcompare.aipubcompare.ai The resulting aldehyde-fixable dye-thioether adducts ensure that the fluorescent signal is retained even after standard fixation protocols, allowing for subsequent analysis and long-term sample storage. ulab360.comthermofisher.com

Table 3: Spectral Properties and Filter Recommendations for Epifluorescence Microscopy
ParameterWavelength (nm)Microscopy Component
Excitation Maximum (Ex) ~371 nmExcitation Filter (e.g., D350/50x) thermofisher.comfishersci.co.ukrheniumbio.co.ilcloudinary.com
Emission Maximum (Em) ~464 nmEmission Filter (e.g., bandpass around 460-470 nm) thermofisher.comfishersci.co.ukrheniumbio.co.ilcloudinary.com
Dichroic Mirror Cuts on/off between excitation and emission wavelengthsSeparates excitation from emission light paths. cloudinary.com

Confocal Laser Scanning Microscopy for High-Resolution Imaging

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for generating high-resolution, three-dimensional images of cells and tissues. When used with CellTracker Blue CMF2HC, CLSM allows for detailed visualization of labeled cells, enabling precise tracking of their location and morphology within a larger population or tissue context. pubcompare.ai The dye's stable fluorescence and excellent retention within labeled cells are advantageous for the detailed imaging provided by confocal systems. amazonaws.compubcompare.ai

In practical applications, cells labeled with CellTracker Blue CMF2HC are often analyzed using confocal microscopy. pubcompare.ai For instance, researchers have utilized confocal microscopy to analyze cells labeled with this dye in various experimental setups, including studies on cell proliferation and tracking. pubcompare.ai A typical setup for imaging CellTracker Blue CMF2HC with a confocal microscope might involve a 400 nm laser for excitation and a 450/50 nm GaAsP detector for emission collection. nih.gov This allows for clear visualization of the blue fluorescence, distinguishing labeled cells from the background and from other fluorescent markers in multiplexing experiments. fishersci.dk

Two-Photon Excitation Microscopy for Deep Tissue Imaging

Two-Photon Excitation Microscopy (2PEM or TPEF), also known as multiphoton microscopy, is an advanced imaging technique particularly suited for imaging deep within living tissues. nih.gov Unlike confocal microscopy which uses a single photon of higher energy to excite a fluorophore, 2PEM uses the near-simultaneous absorption of two lower-energy (typically near-infrared) photons to achieve excitation. nih.gov This approach offers several advantages for live-cell imaging, including reduced phototoxicity and photodamage to surrounding tissues, as excitation is confined to the focal plane. nih.gov

CellTracker Blue CMF2HC is among the common dyes utilized for two-photon microscopy. nih.gov The use of longer-wavelength, near-infrared light for excitation allows for deeper penetration into scattering tissues. nih.gov In 2PEM, short, high-intensity pulses of light are delivered to the sample. nih.gov Fluorophore excitation only occurs at the focal point where the photon density is high enough for two photons to be absorbed within an attosecond of each other. nih.gov This inherent three-dimensional sectioning capability eliminates the need for a confocal pinhole, maximizing signal collection and making it an optimal choice for intravital imaging. nih.gov

Considerations for Objective and Filter Set Selection

The appropriate selection of microscope objectives and filter sets is critical for maximizing the signal-to-noise ratio and obtaining high-quality images of cells labeled with CellTracker Blue CMF2HC. The choice depends on the specific imaging modality (e.g., widefield, confocal, or two-photon) and whether multiplexing with other fluorophores is intended. fishersci.dkulab360.com

CellTracker Blue CMF2HC has an approximate excitation maximum of 371 nm and an emission maximum of 464 nm. fishersci.dkfishersci.fi Therefore, the optical components should be chosen to align with these spectral properties.

Key Selection Criteria:

Excitation Source: A light source capable of emitting light in the violet-to-blue range is required. For widefield microscopy, this could be a mercury-arc lamp with an appropriate excitation filter (e.g., 365 nm). nih.gov For confocal and two-photon microscopy, lasers are used, with typical excitation wavelengths around 400 nm for single-photon excitation and in the near-infrared range (e.g., ~740 nm) for two-photon excitation. nih.govnih.gov

Emission Filter: The emission filter must effectively transmit the blue fluorescence of the dye while blocking unwanted excitation light and autofluorescence. A bandpass filter centered around the dye's emission peak, such as a 450/50 nm filter (transmitting light between 425 and 475 nm), is commonly used. nih.gov

Objective Lens: The choice of objective lens influences resolution and light collection efficiency. For high-resolution imaging, an objective with a high numerical aperture (NA) is recommended. nih.gov Specific experimental needs, such as a long working distance (WD) for deep tissue imaging, should also be considered. nih.gov

Example Filter Set Configurations:

Imaging ModalityExcitation Source/FilterEmission FilterReference
Widefield MicroscopyEx: 365 nmEm: 445/50 nm nih.gov
Confocal Microscopy400 nm laser450/50 nm detector nih.gov
Two-Channel Sequencing~350-410 nm or ~450-460 nm~415-450 nm or ~480-525 nm medchemexpress.com

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension as they pass through a laser beam. CellTracker Blue CMF2HC is well-suited for flow cytometric analysis, enabling quantitative assessment of labeled cell populations. pubcompare.aithermofisher.com

Standardization of Staining for Flow Cytometric Detection

Consistent and reproducible results in flow cytometry depend on the standardization of the cell staining protocol. For CellTracker Blue CMF2HC, this involves optimizing dye concentration and incubation time to achieve bright, uniform staining without inducing cytotoxicity. thermofisher.com

A general protocol for staining cells in suspension involves:

Harvesting cells and resuspending them in a pre-warmed, serum-free medium containing the CellTracker Blue CMF2HC working solution. thermofisher.com

Incubating the cells for a specific period, typically 15-45 minutes, under appropriate growth conditions. thermofisher.com

Removing the dye-containing medium by centrifugation and washing the cells. thermofisher.com

Resuspending the labeled cells in fresh culture medium for analysis. nih.govthermofisher.com

In one specific protocol, cells were resuspended at a concentration of 1x10^6 cells/mL in phosphate-buffered saline (PBS) with 10 µM CellTracker Blue CMF2HC and incubated for 30 minutes at 37°C while protected from light. nih.gov After incubation, the cells were washed and resuspended for flow cytometric analysis. nih.gov The dye freely passes through the cell membrane and is converted into a cell-impermeant form by reacting with intracellular thiols, a reaction often mediated by glutathione S-transferase. amazonaws.comthermofisher.com This ensures stable retention of the fluorescent signal within the cells. amazonaws.com

Analysis of Labeled Cell Populations

Once stained, cells labeled with CellTracker Blue CMF2HC can be analyzed on a flow cytometer equipped with a violet or UV laser for excitation. The blue fluorescence emission is then detected by a photomultiplier tube (PMT) behind an appropriate bandpass filter. For example, analysis can be performed using a digital inverted microscope with a tgBFP laser (390 nm excitation / 447 nm emission) or a flow cytometer. biorxiv.org

This analysis allows for:

Identification and Quantification: Distinguishing the labeled cell population from unlabeled cells.

Proliferation Tracking: As cells divide, the dye is distributed between daughter cells, resulting in a sequential halving of fluorescence intensity. biorxiv.orgfishersci.co.uk This allows for the tracking of cell divisions over several generations.

Multiparameter Analysis: The distinct spectral properties of CellTracker Blue CMF2HC allow it to be used in conjunction with other fluorescent probes, such as antibodies conjugated to different fluorophores, for simultaneous analysis of cell identity, viability, or protein expression. fishersci.dk

Integration with Post-Labeling Cellular Fixation and Immunostaining

A significant advantage of the CellTracker family of dyes, including CMF2HC, is their compatibility with post-labeling fixation and permeabilization procedures. amazonaws.comfishersci.dkfishersci.fi The covalent binding of the dye to intracellular thiols ensures that the fluorescent signal is well-retained even after treatment with aldehyde-based fixatives like formaldehyde. amazonaws.com

This compatibility is crucial for experimental designs that require correlating cell tracking data with the expression and localization of specific proteins via immunostaining. fishersci.dkfishersci.fi After labeling live cells with CellTracker Blue CMF2HC and allowing them to undergo experimental manipulations (e.g., migration or differentiation), the cells can be fixed, permeabilized, and then incubated with primary and fluorescently-labeled secondary antibodies. This allows researchers to perform detailed endpoint analysis using fluorescence microscopy, linking a cell's history and fate with its molecular phenotype. fishersci.dk

Long-Term Cellular Tracking and Lineage Tracing

The inherent properties of CellTracker Blue CMF2HC make it exceptionally well-suited for long-term experiments that require tracking cell populations over time. The dye is passed to daughter cells, but not to adjacent cells in a population, allowing for precise lineage tracing. ulab360.comulab360.com Its stable fluorescence and minimal impact on cell viability and proliferation are critical for studies in developmental biology, immunology, cancer biology, and neuroscience. fishersci.compubcompare.ai

CellTracker Blue CMF2HC is an excellent tool for monitoring cell movement, location, and chemotaxis. fishersci.comulab360.comfishersci.no Researchers can label a population of cells and track their migration in response to chemical gradients or other stimuli. The dye's bright blue fluorescence allows for clear visualization and quantification of cell movement over extended periods using techniques like fluorescence microscopy and live-cell imaging. pubcompare.aikimforest.com This capability is fundamental in immunology for studying the movement of immune cells and in cancer research for observing the directed migration of metastatic cells.

The dye's fluorescence is inherited by daughter cells for typically three to six generations following cell division. fishersci.comthermofisher.com As cells divide, the dye is distributed among the progeny, leading to a progressive halving of the fluorescence intensity in each subsequent generation. This predictable dilution of the signal allows researchers to analyze cell proliferation kinetics. pubcompare.ai By using flow cytometry or quantitative fluorescence microscopy, the number of cell divisions a population has undergone can be determined, providing insights into the effects of various treatments or conditions on cell proliferation. pubcompare.aithermofisher.com

The study of cell migration and invasion is a primary application for CellTracker Blue CMF2HC. fishersci.comulab360.com In cancer research, it is used to label tumor cells to track their invasive properties both in vitro and in vivo. For instance, in one study, the dye was used to label human gastric cancer cells for an adhesion prevention assay on a biomimetic peritoneum model. acs.org In another detailed study, CellTracker Blue CMF2HC was used alongside a red fluorescent tracker (B12436777) to distinguish between two populations of melanoma cells in a zebrafish embryo model. csic.es This dual-labeling strategy allowed researchers to observe that melanoma cells with downregulated β-galactosylceramidase (GALC) showed a reduced ability to extravasate, or move across the endothelium, compared to control cells. csic.es

In the field of neuroscience, CellTracker Blue CMF2HC is employed for long-term neural tracing. pubcompare.ai Researchers can label specific neurons or neural progenitor cells to track their migration, differentiation, and integration into neural circuits over time. The dye's stability and low toxicity are particularly crucial for these delicate, long-term studies in developmental neuroscience and research into neurodegenerative diseases. pubcompare.ai

Understanding the fate of stem cells requires the ability to track them as they divide and differentiate. CellTracker Blue CMF2HC is frequently utilized in stem cell research for this purpose. pubcompare.ai By labeling a population of stem cells, scientists can follow their lineage and determine their ultimate developmental fate within a tissue or organism. This is a vital tool in developmental biology for mapping cell lineages and in regenerative medicine for assessing the efficacy and integration of transplanted stem cells. pubcompare.ai

Interrogation of Intracellular Redox Homeostasis

Beyond its function as a cellular tracer, CellTracker Blue CMF2HC serves a secondary role as a probe for intracellular redox status. The dye is initially non-fluorescent and requires a reaction with intracellular thiols, primarily glutathione (GSH), to become fluorescent. fishersci.comthermofisher.comfishersci.fi Because glutathione is a key antioxidant and plays a central role in maintaining cellular redox homeostasis, the fluorescence intensity of the CMF2HC dye can be correlated with intracellular GSH levels. pubcompare.aipubcompare.ai This unique feature allows researchers to assess the redox environment within living cells. For example, studies have used CellTracker Blue CMF2HC to measure and quantify glutathione levels in oocytes, providing insights into how oxidative stress and mitochondrial function affect oocyte maturation. pubcompare.aipubcompare.ai

Table 1: Summary of Research Applications for CellTracker Blue CMF2HC Dye

Application Area Specific Use Key Research Finding/Capability
Cell Movement Monitoring Chemotaxis Enables tracking of directed cell movement in response to chemical signals. fishersci.comulab360.com
Cell Proliferation Division Kinetics Analysis Fluorescence dilution upon cell division allows for quantification of proliferation rates. pubcompare.aithermofisher.com
Cancer Biology Migration & Invasion Assays Used to track cancer cell extravasation in a zebrafish model, revealing the role of specific enzymes in metastasis. csic.es
Neuroscience Neural Tracing Suitable for long-term tracking of neural cell migration and differentiation. pubcompare.ai
Stem Cell Biology Lineage & Fate Mapping Allows for tracking of stem cells to determine their differentiation pathways. pubcompare.ai

| Redox Biology | Glutathione (GSH) Detection | Fluorescence is dependent on reaction with GSH, enabling measurement of intracellular GSH levels. pubcompare.aipubcompare.ai |

Table 2: Compound Names Mentioned in the Article

Compound Name
CellTracker Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin)
CellTracker Red CMTPX
Glutathione (GSH)

Quantification of Intracellular Glutathione Levels

CellTracker Blue CMF2HC is widely used for the quantitative analysis of intracellular glutathione (GSH), the most abundant thiol in eukaryotic cells. portlandpress.com The dye's mechanism of action is directly linked to GSH. The chloromethyl moiety of CMF2HC reacts with thiol groups in a glutathione S-transferase (GST)-mediated reaction, forming a fluorescent thioether adduct. ulab360.com Consequently, the intensity of the resulting blue fluorescence is directly proportional to the level of GSH within the cell. portlandpress.com

This application is particularly valuable in assessing cellular health and response to various stimuli. For instance, researchers have used CMF2HC to measure changes in GSH levels in response to oxidative stress or chemical treatments. In one study, the fluorescence of a similar CellTracker Blue probe, CMAC, was found to be linearly proportional to GSH concentrations from 0-100 µM. researchgate.net Studies on oocytes frequently employ CMF2HC to determine how different culture conditions or inhibitors affect cellular antioxidant capacity, a key indicator of viability. portlandpress.compublish.csiro.au For example, treatment of mouse oocytes with the UCH-L1 inhibitor LDN-57444 resulted in a notable reduction in CMF2HC fluorescence, indicating significantly depleted GSH levels. portlandpress.com

Detection and Measurement of Reactive Oxygen Species

While CellTracker Blue CMF2HC does not directly detect reactive oxygen species (ROS), it is a critical tool in studies of oxidative stress. It achieves this by quantifying the levels of glutathione (GSH), a primary antioxidant that neutralizes ROS. portlandpress.comnih.gov Researchers often use CMF2HC in conjunction with ROS-sensitive probes, such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA), to gain a comprehensive view of the cellular redox state. pubcompare.aie-jarb.orge-jarb.org

In this dual-staining approach, an increase in ROS (measured by H2DCFDA) is often correlated with a decrease in GSH (measured by CMF2HC), reflecting the consumption of the antioxidant in response to oxidative stress. For example, studies on porcine oocytes demonstrated that supplementation with antioxidants like alpha-lipoic acid or (-)-epicatechin (B1671481) gallate led to a significant decrease in ROS levels and a concurrent significant increase in GSH levels, as measured by H2DCFDA and CMF2HC, respectively. e-jarb.orge-jarb.org Similarly, investigating the effects of bovine follicular fluid on oocyte maturation involved assessing both ROS and GSH levels with these respective dyes to understand the fluid's antioxidant capacity. nih.gov This parallel measurement provides a more complete picture of cellular oxidative balance than measuring either ROS or GSH alone.

Utilization in Specific Biological Systems and Models

Studies in Oocyte Physiology and Development

CellTracker Blue CMF2HC is extensively used to evaluate the quality and developmental potential of oocytes, where intracellular GSH level is a key biomarker of cytoplasmic maturation and health. portlandpress.comnih.gov A higher GSH concentration in a mature oocyte is linked to a greater capacity to withstand oxidative stress during fertilization and early embryonic development.

Researchers use CMF2HC to assess how various treatments and culture conditions impact oocyte viability by measuring resulting changes in GSH. For example, studies have shown that supplementing maturation media with antioxidants can significantly improve oocyte quality.

Table 1: Effects of Various Supplements on Oocyte Glutathione (GSH) Levels Measured by CellTracker Blue CMF2HC

Biological SystemTreatment/SupplementKey Finding on GSH Levels (Measured by CMF2HC Fluorescence)Reference
Porcine OocytesAlpha-Lipoic Acid (ALA)Oocytes treated with 50 µM ALA showed significantly increased intracellular GSH levels compared to the control group. e-jarb.org
Porcine Oocytes(-)-Epicatechin Gallate (ECG)Intracellular GSH levels were significantly increased in matured oocytes treated with 5 and 15 µM ECG. e-jarb.org
Porcine OocytesIcariin (ICA)Oocytes protected from age-related damage by 5 µM ICA showed significantly higher GSH fluorescence intensity compared to the aging group. animbiosci.org
Mouse OocytesUCH-L1 inhibitor LDN-57444GSH level was notably reduced in oocytes treated with the inhibitor compared to the control group. portlandpress.com
Ovine OocytesSerum-Free Medium (BO-IVM)GSH level was significantly higher in the serum-free medium group compared to the standard serum-containing control medium. publish.csiro.au

These studies highlight the dye's crucial role in optimizing in vitro maturation (IVM) protocols and understanding the molecular basis of oocyte competence. By providing a quantitative measure of an oocyte's antioxidant reserves, CMF2HC helps predict its subsequent success in fertilization and embryonic development. pubcompare.aie-jarb.org

Labeling and Tracking of Primary Immune Cells

CellTracker Blue CMF2HC is an effective reagent for labeling and tracking primary immune cells, which are often highly motile and studied in both in vitro and in vivo models. nih.gov The dye's ability to covalently bind to intracellular thiols ensures stable, long-term labeling that is passed to daughter cells, making it suitable for tracking cell fate and proliferation. researchgate.netnih.gov

In a study comparing different labeling methods, primary murine splenocytes were successfully labeled with CMF2HC and analyzed by flow cytometry. nih.gov While the fluorescence intensity of CMF2HC decreased by about half after 24 hours, which is common for cytoplasmic dyes as unbound portions diffuse out, the percentage of labeled cells remained stable. nih.gov This indicates reliable labeling for short-to-medium term tracking.

Furthermore, CMF2HC is used to discriminate between effector and target cells in cytotoxicity assays. For example, in studies of γδ T cell-mediated killing, target tumor cells, including primary acute myeloid leukemia (AML) blasts, were labeled with CMF2HC. pubcompare.ai This pre-labeling allowed researchers to co-culture the target cells with unlabeled γδ T cells and then use flow cytometry to specifically quantify cell death (via Annexin-V staining) within the blue-fluorescent target cell population, thereby determining the specific killing efficacy of the immune cells. pubcompare.ai

Rapid Determination of Microorganism Antibiotic Susceptibility

A significant application of CellTracker Blue CMF2HC is in the rapid determination of antibiotic susceptibility in microorganisms. medchemexpress.commedchemexpress.comchemondis.commedchemexpress.com This method leverages the dye's reaction with glutathione, a key component of a microbe's defense against stress, including antibiotic-induced stress. The principle is that metabolically active, viable bacteria maintain high levels of intracellular GSH.

When exposed to CMF2HC, living bacteria will convert the dye into its fluorescent form. ulab360.com In a susceptibility test, a bacterial sample is exposed to an antibiotic. If the bacteria are resistant, they remain viable, maintain their GSH levels, and will fluoresce brightly when stained with CMF2HC. medchemexpress.com Conversely, if the bacteria are susceptible, the antibiotic will disrupt their metabolic processes or compromise their cell integrity, leading to a depletion of GSH. These non-viable or dying cells will exhibit little to no fluorescence. medchemexpress.com This fluorescence-based readout allows for a much more rapid assessment of antibiotic efficacy compared to traditional methods that rely on microbial growth over 24-48 hours. This application is detailed in patents for rapid antibiotic susceptibility testing. medchemexpress.com

Co-culture System Investigations and Discrimination

The ability of CellTracker Blue CMF2HC to stably label a population of living cells makes it an invaluable tool for investigations involving co-culture systems. researchgate.netpubcompare.ai By pre-labeling one cell type before introducing it to a second, unlabeled cell type, researchers can easily distinguish between the two populations using fluorescence microscopy or flow cytometry. pubcompare.ai This discrimination is essential for studying complex cell-cell interactions, differential proliferation, and targeted cytotoxicity.

Table 2: Applications of CellTracker Blue CMF2HC in Co-culture Systems

Co-culture ModelLabeled Cell TypeUnlabeled Cell TypeResearch GoalReference
Immune Cytotoxicity AssayTarget Tumor Cells (e.g., AML blasts, Daudi, K562)Effector γδ T cellsTo quantify the specific killing of tumor cells by immune cells. pubcompare.ai
3D dECM CultureHuman Dermal FibroblastsHuman Umbilical Vein Endothelial Cells (HUVECs) & Adipose-Derived Stem Cells (pre-labeled with other color trackers)To assess cell proliferation for each distinct cell population within a 3D decellularized extracellular matrix (dECM) culture. pubcompare.ai
Gap Junction CommunicationAcceptor Jurkat T-cells (stained with CellTracker Blue CMAC)Donor 293T cellsTo provide reliable discrimination between donor and acceptor cells to study protein transfer. researchgate.net

In one application, human fibroblasts were labeled with CMF2HC and embedded in a 3D matrix along with other cell types labeled with different colored CellTracker dyes (Green CMFDA and Deep Red). pubcompare.ai By measuring the fluorescence intensity of each color over time, researchers could assess the proliferation rate of each individual cell population within the complex co-culture environment. pubcompare.ai This ability to track distinct populations simultaneously within a shared space is critical for fields like tissue engineering and cancer biology.

Comparative Analysis within the CellTracker Dye Family

CellTracker Blue CMF2HC, with the chemical name 4-chloromethyl-6,8-difluoro-7-hydroxycoumarin, is a fluorescent dye designed for tracking the movement and location of living cells over extended periods. ulab360.com Its utility and performance are often evaluated in comparison to other dyes within the CellTracker family.

Spectral Characteristics of CMF2HC (Excitation/Emission Maxima)

CellTracker Blue CMF2HC is characterized by its blue fluorescence, with excitation and emission maxima occurring at approximately 371 nm and 464 nm, respectively, once the probe has reacted with intracellular components. fishersci.co.ukfishersci.comulab360.comthermofisher.com These spectral properties are fundamental for designing multicolor imaging experiments, as they dictate the necessary microscope filter sets and inform strategies to minimize spectral overlap with other fluorophores. ulab360.com The dye can be excited effectively by a violet laser.

Table 1: Spectral Properties of CellTracker Blue CMF2HC

CharacteristicWavelength (nm)
Maximum Excitation~371
Maximum Emission~464

Comparative Retention Properties Among CellTracker Variants

A significant advantage of CellTracker dyes, including CMF2HC, is their excellent retention within live cells for at least 72 hours, which allows for tracking through several generations. fishersci.co.ukfishersci.comthermofisher.comulab360.com This high retention is due to their specific chemical mechanism. CMF2HC contains a chloromethyl group that readily passes through the cell membrane. thermofisher.comulab360.comthermofisher.com Inside the cell, this group reacts with thiols, primarily through a reaction mediated by the ubiquitous enzyme glutathione S-transferase (GST). fishersci.co.ukthermofisher.comulab360.com This process covalently links the dye to intracellular glutathione, creating a fluorescent adduct that is no longer membrane-permeant and is thus trapped within the cell. fishersci.co.ukulab360.comthermofisher.com The resulting stable signal is inherited by daughter cells but does not transfer to adjacent cells in a population. fishersci.co.ukulab360.comulab360.com

Distinction from Dyes Requiring Esterase Activity (e.g., CMFDA)

The activation mechanism of CellTracker Blue CMF2HC distinguishes it from other variants like CellTracker Green CMFDA (5-chloromethylfluorescein diacetate). fishersci.co.ukthermofisher.comulab360.com CMFDA is initially non-fluorescent and requires a two-step activation process inside the cell. fishersci.co.ukulab360.comthermofisher.com First, intracellular esterases must cleave the acetate (B1210297) groups from the molecule. fishersci.co.ukthermofisher.comulab360.com Following this enzymatic cleavage, the molecule becomes fluorescent and can then react with thiols, similar to CMF2HC, to ensure its retention. ulab360.comthermofisher.com In contrast, CellTracker Blue CMF2HC's fluorescence is not dependent on esterase activity; its activation relies solely on the thiol reaction. fishersci.co.ukthermofisher.comulab360.comfishersci.fi This makes CMF2HC a more reliable choice for long-term tracking studies, particularly in cell types that may have low or fluctuating levels of esterase activity. fishersci.co.ukthermofisher.comulab360.com

Multicolor Imaging Compatibility and Spectral Separation

The distinct blue emission of CellTracker Blue CMF2HC makes it a valuable component in multiplexing experiments, where researchers aim to visualize multiple cellular processes or populations simultaneously. ulab360.comulab360.com

Strategic Combinations with Green and Red Fluorescent Proteins and Dyes

CellTracker Blue CMF2HC is ideally suited for multiplexing with fluorophores that emit in the green and red portions of the spectrum. ulab360.comthermofisher.com Its emission is well-separated from that of common green fluorescent proteins (GFP) and red fluorescent proteins (RFP), as well as from other green- and red-emitting dyes like CellTracker Green CMFDA. ulab360.comthermofisher.com This spectral separation minimizes bleed-through between channels, allowing for clearer and more accurate multi-color images. ulab360.com This capability is crucial for complex studies, such as analyzing interactions between different cell populations labeled with distinct colors. thermofisher.com

Table 2: Example Multiplexing Combinations with CellTracker Blue CMF2HC

Fluorophore 1Fluorophore 2Fluorophore 3Potential Application
CellTracker Blue CMF2HCGreen Fluorescent Protein (GFP)Red Fluorescent Protein (RFP)Tracking interactions of three distinct cell populations. ulab360.comthermofisher.com
CellTracker Blue CMF2HCCellTracker Green CMFDAA red-emitting viability dye (e.g., Propidium Iodide)Simultaneous tracking of two live cell populations and identification of dead cells. thermofisher.com
CellTracker Blue CMF2HCMitoTracker GreenLysoTracker RedVisualizing whole-cell tracking alongside specific organelles like mitochondria and lysosomes. pubcompare.ai

Applications in Dual-Channel Nucleic Acid Sequencing

The coumarin (B35378) fluorophore at the core of CMF2HC is relevant to advancements in biotechnology, including nucleic acid sequencing. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, in some two-channel (or dual-color) sequencing-by-synthesis (SBS) platforms, the four DNA bases are identified using a combination of two different fluorescent dyes. geneticeducation.co.inmissouri.eduasu.edu For example, one base (e.g., Thymine) might be labeled with a green dye and another (e.g., Cytosine) with a red dye. geneticeducation.co.inasu.eduecseq.com A third base (e.g., Adenine) is labeled with both dyes, while the fourth (e.g., Guanine) has no label and is identified as being "dark". geneticeducation.co.inasu.eduecseq.com This two-channel approach simplifies the imaging process and reduces data acquisition time compared to older four-channel methods. missouri.eduecseq.com While the CellTracker dye itself is not used directly, the blue-emitting coumarin scaffold of CMF2HC represents a class of fluorophores that can be adapted for such sequencing technologies, often paired with a green-emitting dye to create the two distinct detection channels. medchemexpress.commedchemexpress.comgoogle.com

Optimization for Avoiding Spectral Overlap and Crosstalk

The successful implementation of CellTracker Blue CMF2HC in multicolor imaging experiments hinges on the strategic management of its spectral properties to prevent overlap and crosstalk between different fluorescent channels. CellTracker Blue CMF2HC exhibits excitation and emission maxima at approximately 371 nm and 464 nm, respectively. thermofisher.comamazonaws.com This positions it within the blue/violet portion of the spectrum, making it compatible with standard DAPI filter sets and 405 nm laser lines for excitation. nih.govthermofisher.com

Effective multiplexing requires the careful selection of other fluorophores with distinct, well-separated emission spectra. leica-microsystems.com The CellTracker family of dyes offers a palette of colors with varied spectral characteristics, facilitating multicolor analysis. fishersci.comulab360.com When combining CellTracker Blue CMF2HC with other probes, choosing dyes that emit in the green, orange, or red regions minimizes spectral bleed-through.

Table 1: Spectral Characteristics of Select CellTracker™ Probes for Multiplexing

CellTracker™ Probe Excitation (nm) Emission (nm) Color
CellTracker™ Blue CMF2HC 371 464 Blue
CellTracker™ Blue CMAC 353 466 Blue
CellTracker™ Violet BMQC 415 516 Violet
CellTracker™ Green CMFDA 492 517 Green
CellTracker™ Green BODIPY™ 522 529 Green
CellTracker™ Orange CMTMR 541 565 Orange
CellTracker™ Red CMTPX 577 602 Red
CellTracker™ Deep Red 630 660 Deep Red

Data sourced from multiple references. thermofisher.comfishersci.comfishersci.co.uk

To further mitigate crosstalk, several optimization strategies can be employed:

Fluorophore Selection: Choosing fluorophores with narrow emission peaks and large Stokes shifts can significantly reduce overlap. leica-microsystems.com For instance, combining CMF2HC with a green-emitting dye like CellTracker Green CMFDA (517 nm peak) and a red-emitting dye like CellTracker Red CMTPX (602 nm peak) provides substantial spectral separation.

Sequential Imaging: Acquiring images for each channel sequentially rather than simultaneously is a highly effective method to prevent bleed-through. leica-microsystems.com It is often advisable to excite the longest-wavelength fluorophore first and proceed sequentially to the shortest wavelength. leica-microsystems.com This approach prevents the broader emission tail of a shorter-wavelength dye from contaminating the detection channel of a longer-wavelength dye. leica-microsystems.com

Computational Correction: For complex experiments with significant inherent overlap, post-acquisition processing using spectral unmixing or compensation algorithms can mathematically separate the signals from different fluorophores. nih.gov This method, akin to compensation in flow cytometry, corrects for the spillover of one fluorophore's signal into another's detection channel. nih.gov

By combining judicious fluorophore selection with optimized imaging protocols, CellTracker Blue CMF2HC can be effectively used in sophisticated, multi-parameter cell tracking studies. nih.govrupress.org

Comparison with Non-Covalently Retained Cytoplasmic Dyes and Alternative Nanoparticle Systems

The performance of CellTracker Blue CMF2HC is best understood in comparison to other available technologies for live-cell tracking, including traditional non-covalently retained dyes and advanced nanoparticle-based systems.

CellTracker Blue CMF2HC's primary advantage over many conventional cytoplasmic dyes lies in its retention mechanism. As a chloromethyl-substituted coumarin, it freely passes through the cell membrane. amazonaws.comulab360.com Once inside the cell, it undergoes a glutathione S-transferase-mediated reaction with intracellular thiols, forming a covalent bond that renders the fluorescent adduct cell-impermeant. ulab360.comfishersci.fi This covalent linkage results in excellent intracellular retention, allowing the probe to be tracked for at least 72 hours and through several cell generations (typically 3-6). thermofisher.comthermofisher.comfishersci.co.ukfishersci.co.uk In contrast, non-covalently retained dyes, such as Calcein AM, are typically lost from viable cells within a few hours at physiological temperatures, limiting their utility for long-term studies. amazonaws.com However, it has been noted that even with covalent retention, the fluorescence intensity of CellTracker Blue CMF2HC can decrease by approximately 50% within the first 24 hours, which may be attributable to the diffusion of any remaining unbound dye out of the cell. nih.gov

Table 2: Comparison of CellTracker Blue CMF2HC and a Non-Covalent Dye

Feature CellTracker Blue CMF2HC Calcein AM (Representative Non-Covalent Dye)
Retention Mechanism Covalent binding to intracellular thiols. ulab360.comfishersci.fi Passive entrapment in the cytoplasm after enzymatic cleavage.
Typical Retention Time >72 hours; through 3-6 generations. thermofisher.comthermofisher.com A few hours. amazonaws.com
Fixability Well-retained after aldehyde fixation. ulab360.com Signal may be lost upon fixation.

| Suitability for Long-Term Tracking | High. | Low. amazonaws.com |

When compared with nanoparticle-based tracking agents, such as quantum dots (QDs) and fluorescent polymer nanoparticles, the distinctions become more nuanced. Qtracker labels, a QD-based alternative, offer even longer-term tracking capabilities, remaining detectable for 6 to 10 generations. thermofisher.com They are also characterized by high photostability and intense brightness. thermofisher.com However, their signal presents as a punctate pattern within the cytoplasm, whereas CellTracker dyes provide a more uniform cytoplasmic stain. thermofisher.comulab360.com

Recent research has also compared CellTracker Blue CMF2HC (CTB) directly with novel blue fluorescent polymer nanoparticles. nih.gov In a study using primary murine splenocytes, CTB labeled a high percentage of the mixed cell population due to its passive diffusion mechanism. nih.gov The nanoparticles, in contrast, showed more selective labeling, suggesting an active uptake mechanism. nih.gov A key performance difference was observed in signal stability over 24 hours: the average fluorescence intensity per cell for CTB-labeled cells dropped by half, while the intensity of nanoparticle-labeled cells remained more stable. nih.gov This suggests that while CellTracker dyes are robust, nanoparticle systems may offer advantages in maintaining signal intensity over extended imaging periods. nih.gov

Table 3: Comparison of CellTracker Blue CMF2HC and Alternative Nanoparticle Systems

Feature CellTracker Blue CMF2HC Qtracker Labels (Quantum Dots) Fluorescent Polymer Nanoparticles
Composition Chloromethyl-coumarin dye. pubcompare.ai Semiconductor nanocrystals. thermofisher.com Dye-polymer conjugates. nih.gov
Uptake Mechanism Passive diffusion. ulab360.com Peptide-mediated delivery. thermofisher.com Active uptake (e.g., phagocytosis). nih.gov
Typical Tracking Duration 3-6 generations. thermofisher.com 6-10 generations. thermofisher.com Long-term potential, stable intensity over 24h. nih.gov
Signal Distribution Uniform cytoplasmic. ulab360.com Punctate cytoplasmic. thermofisher.com Not specified, likely punctate.
Photostability Reasonably photostable. amazonaws.com High resistance to photobleaching. thermofisher.com Generally stable. nih.gov

| Signal Intensity | Bright fluorescence. thermofisher.com | Intense brightness. thermofisher.com | Stable intensity over 24h compared to CTB. nih.gov |

Methodological Considerations and Advanced Optimization in Celltracker Blue Cmf2hc Dye Usage

Factors Influencing Fluorescence Signal Stability and Retention over Time

The stability and long-term retention of the fluorescence signal from CellTracker Blue CMF2HC are critical for longitudinal studies of cell fate, migration, and proliferation. Several key factors influence these parameters, ensuring that the dye remains a reliable marker within living cells for extended periods, often up to 72 hours and through several cell divisions. ulab360.comulab360.com

The core mechanism of CellTracker Blue CMF2HC's excellent retention lies in its molecular structure and reaction within the cell. The dye freely passes through the cell membrane. Once inside, its chloromethyl group reacts with intracellular thiols, primarily glutathione (B108866), in a reaction likely mediated by glutathione S-transferase. ulab360.comulab360.comulab360.com This process transforms the dye into a cell-impermeant thioether adduct, effectively trapping the fluorescent molecule within the cytoplasm. ulab360.com This covalent binding to cellular components is a primary reason for its stable, long-term signal. thermofisher.com

However, the retention can vary depending on several biological and experimental factors:

Cell Type: The inherent properties of the cell line or tissue type being studied can significantly impact dye retention. ulab360.comthermofisher.com Cells with higher metabolic activity or efflux pump activity might show reduced retention times. thermofisher.com Therefore, empirical determination of signal stability is recommended for each specific cell type before commencing long-term tracing experiments. ulab360.com

Incubation Conditions: Optimal staining and subsequent retention are dependent on the conditions during the labeling process. This includes the concentration of the dye, the incubation time, and the temperature. ulab360.com Adherent cells are typically incubated for 15-45 minutes in a prewarmed working solution of the dye. ulab360.comulab360.com Following this, a further 30-minute incubation in fresh, prewarmed medium allows for the modification or secretion of any remaining unbound dye. ulab360.com

The fluorescence of CellTracker Blue CMF2HC is also reasonably photostable during microscopic examination, which is a crucial factor for the stability of the signal during repeated imaging sessions. ulab360.com

Table 1: Factors Affecting CellTracker Blue CMF2HC Signal Stability and Retention

FactorInfluence on Signal Stability and RetentionRecommendations
Cell Type Retention can vary based on cell metabolism and efflux pump activity. ulab360.comthermofisher.comEmpirically determine retention time for each cell type prior to long-term experiments. ulab360.com
Dye Concentration Higher concentrations can lead to overloading and cellular artifacts, affecting normal physiology. ulab360.comulab360.comthermofisher.comUse the lowest effective concentration (typically 0.5-25 µM, depending on the experiment's duration). ulab360.comthermofisher.com
Incubation Time Sufficient time is needed for the dye to react with intracellular thiols for optimal retention. ulab360.comulab360.comIncubate for 15-45 minutes, followed by a 30-minute incubation in fresh medium. ulab360.com
Cellular Health Healthy cells with normal metabolic processes will retain the dye more effectively. ulab360.comthermofisher.comMaintain optimal cell culture conditions and avoid dye concentrations that could induce cytotoxicity. ulab360.comthermofisher.com

Strategies for Minimizing Photobleaching Effects in Prolonged Imaging

Photobleaching, the light-induced degradation of a fluorophore, is a significant concern in long-term live-cell imaging as it can lead to a gradual loss of signal. biocompare.com While CellTracker Blue CMF2HC is described as reasonably photostable, prolonged and intense exposure to excitation light will inevitably cause some degree of photobleaching. ulab360.com Minimizing these effects is crucial for obtaining reliable quantitative data over time.

Several strategies can be employed to reduce photobleaching:

Optimize Imaging Parameters:

Reduce Excitation Light Intensity: Use the lowest possible light intensity from the microscope's light source (e.g., LEDs, mercury, or xenon-arc lamps) that still provides a detectable signal. aatbio.com This can be achieved by using neutral-density filters. biocompare.com Lowering the light intensity reduces the frequency of excitation-emission cycles, thereby extending the lifespan of the fluorescent molecules. aatbio.com

Minimize Exposure Time: The shorter the exposure to excitation light, the less photobleaching will occur. aatbio.com It is important to find a balance between a short exposure time and acquiring a high-quality image with a good signal-to-noise ratio. aatbio.com

Avoid Unnecessary Exposure: Do not expose the sample to light when not actively acquiring data. This includes minimizing the time spent viewing the sample through the oculars while setting up the experiment. biocompare.com

Use of Antifade Reagents: For live-cell imaging, specialized antifade reagents can be added to the imaging medium. aatbio.comthermofisher.com These reagents work by scavenging oxygen and free radicals that are generated during the fluorescence process and contribute to photobleaching. biocompare.com Products based on antioxidant technologies have been shown to provide protection for a wide range of organic dyes, including those in the CellTracker family. biocompare.com

Careful Experimental Design:

Limit the Frequency of Imaging: Only acquire images as frequently as is necessary to answer the scientific question. biocompare.com

Reduce the Number of Z-stacks: If acquiring 3D images, use the minimum number of z-stack slices required. biocompare.com

By implementing these strategies, the photostability of the CellTracker Blue CMF2HC signal can be significantly enhanced, allowing for more accurate and reliable long-term imaging studies.

Techniques for Correcting Motion Artifacts in Imaging

Motion artifacts, which are changes in fluorescence intensity due to the movement of the sample rather than biological changes, can be a significant challenge in live-cell imaging. arxiv.orgarxiv.org CellTracker Blue CMF2HC, due to its relatively uniform cytoplasmic staining, can be a useful tool in strategies to correct for these artifacts. ulab360.comulab360.comthermofisher.comfishersci.fi

The principle behind using a cytoplasmic stain for motion correction is that it provides a stable reference signal that moves with the cell. By tracking the changes in this reference signal, it is possible to computationally correct for motion in another channel of interest (e.g., a biosensor reporting on a specific cellular activity).

Two-Channel Imaging for Ratiometric Correction:

A common approach is to co-express or co-load the cells with the experimental probe (e.g., a calcium indicator) and a stable, spectrally distinct reference fluorophore like CellTracker Blue CMF2HC. arxiv.orgarxiv.org

By calculating the ratio of the fluorescence intensity of the experimental probe to the reference probe, changes in intensity due to motion, which should affect both channels similarly, can be minimized. arxiv.org

Computational Image Registration and Tracking:

Advanced image analysis software can be used to register a time-series of images, aligning them based on the stable signal from CellTracker Blue CMF2HC. This can correct for translational and rotational movements of the cells.

For more complex movements, cell tracking algorithms can be employed. These algorithms identify and follow individual cells over time based on the CellTracker signal, allowing for the extraction of fluorescence data from the moving cells.

Generative Models and Bayesian Inference:

More sophisticated computational methods, such as Two-channel Motion Artifact Correction (TMAC), use a generative model of the fluorescence from both the activity-dependent and the activity-independent (e.g., CellTracker) channels. arxiv.orgarxiv.orgnih.gov

These models can account for motion artifacts, neural activity (in the case of neuronal imaging), and noise. Bayesian inference is then used to estimate the true underlying biological signal, effectively removing the motion artifact. arxiv.orgnih.gov

The strong and stable fluorescence of CellTracker Blue CMF2HC makes it a suitable candidate for the reference channel in these motion correction strategies.

Adaptation of Protocols for Diverse Cell Lines and Tissue Types

The standard protocol for using CellTracker Blue CMF2HC needs to be optimized for different cell lines and tissue types to ensure efficient labeling without compromising cell viability. ulab360.comulab360.comthermofisher.com Various factors, such as the rate of dye penetration into cells or tissue, can necessitate modifications to the standard procedure. ulab360.comulab360.comthermofisher.com

Dye Concentration: The optimal concentration of the dye can vary significantly. It is recommended to test a range of concentrations, often at least a tenfold range, to determine the ideal concentration for a specific application. ulab360.comulab360.comthermofisher.com

For long-term staining (more than 3 days), a higher concentration in the range of 5–25 µM may be required. ulab360.comulab360.comthermofisher.com

For shorter experiments, such as viability assays, a lower concentration of 0.5–5 µM is often sufficient. ulab360.comulab360.comthermofisher.com

Incubation Time: The incubation time may need to be adjusted based on how quickly the dye is taken up by the cells. The standard protocol suggests an incubation of 15–45 minutes. ulab360.comulab360.comthermofisher.com For tissues, a longer incubation time may be necessary to allow for penetration of the dye into deeper cell layers.

Cell Suspension vs. Adherent Cells: The protocol differs slightly for cells in suspension versus adherent cells. ulab360.comulab360.comthermofisher.com

Suspension cells: Cells are harvested, centrifuged, and then resuspended in the prewarmed dye working solution for incubation. ulab360.comulab360.comthermofisher.com

Adherent cells: The culture medium is removed, and the prewarmed dye working solution is added directly to the dish for incubation. ulab360.comulab360.comthermofisher.com

Primary Cells: Primary cells, such as immune cells, can be successfully labeled with CellTracker Blue CMF2HC. For instance, a protocol for labeling primary immune cells involves resuspending the cells at a concentration of 1x10^6 cells/mL in PBS containing 10 µM of the dye and incubating for 30 minutes at 37°C. nih.gov

Table 2: Protocol Adaptation for Different Experimental Needs

Experimental ConditionRecommended Dye ConcentrationRationale
Short-term experiments (e.g., viability assays) 0.5–5 µM ulab360.comulab360.comthermofisher.comSufficient signal for immediate analysis with minimal cell perturbation. ulab360.comulab360.comthermofisher.com
Long-term staining (> 3 days) 5–25 µM ulab360.comulab360.comthermofisher.comEnsures the signal remains detectable after multiple cell divisions and over extended periods. ulab360.comulab360.comthermofisher.com
Rapidly dividing cells 5–25 µM ulab360.comulab360.comthermofisher.comA higher initial signal is needed to compensate for dilution of the dye with each cell division. ulab360.comulab360.comthermofisher.com

Considerations for Rapidly Dividing Cell Populations

Tracking rapidly dividing cells with a fluorescent dye presents the challenge of signal dilution. With each cell division, the dye is distributed between the two daughter cells, leading to a progressive decrease in the fluorescence intensity of individual cells. ulab360.com CellTracker Blue CMF2HC is well-suited for tracking proliferating cells as it is retained through several generations. ulab360.com

Key considerations for using CellTracker Blue CMF2HC in rapidly dividing populations include:

Initial Staining Concentration: To ensure that the fluorescence signal remains detectable above background for as many generations as possible, a higher initial concentration of the dye is often required. A concentration range of 5–25 µM is generally recommended for studies involving rapidly dividing cells. ulab360.comulab360.comthermofisher.com

Signal Quantification: In studies of cell proliferation, the decrease in fluorescence intensity can be used to quantify the number of cell divisions. As the cell population divides, the fluorescence intensity per cell will be halved with each division. This can be measured using techniques like flow cytometry, where distinct peaks of decreasing fluorescence intensity correspond to successive generations of cells.

Long-Term Retention: CellTracker Blue CMF2HC is retained in cells for at least 72 hours and is passed on to daughter cells for at least four generations, making it suitable for tracking cell lineages over several days. ulab360.com However, the exact retention time can be cell-type dependent and should be determined empirically. ulab360.com

The ability of CellTracker Blue CMF2HC to be stably retained and passed on to daughter cells makes it a valuable tool for cell proliferation assays, lineage tracing, and migration studies in actively dividing cell populations. pubcompare.ai

Future Directions and Translational Potential of Celltracker Blue Cmf2hc Dye Research

Emerging Methodologies in Live-Cell Imaging with CMF2HC

Live-cell imaging is a dynamic field, constantly evolving with the development of new microscopy techniques that offer higher resolution, increased sensitivity, and the ability to visualize cellular processes in real-time over extended periods. thermofisher.comsigmaaldrich.com The integration of CellTracker Blue CMF2HC with these emerging methodologies is a key area of future research.

One of the most promising frontiers is the application of super-resolution microscopy (SRM) to cells labeled with CMF2HC. nih.gov Techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) have broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govyoutube.com While these techniques place stringent demands on fluorophores, the photostability of CMF2HC makes it a candidate for such applications, potentially allowing for the long-term tracking of subcellular structures with exceptional detail. ulab360.comthermofisher.com

Another emerging area is the combination of CMF2HC with Fluorescence Lifetime Imaging Microscopy (FLIM) . FLIM provides information about the local environment of a fluorophore by measuring its fluorescence lifetime. nih.gov By combining FLIM with CMF2HC labeling, researchers could potentially gain insights into changes in the intracellular environment, such as alterations in pH or ion concentrations, as cells migrate, differentiate, or interact with their surroundings. mdpi.com

Furthermore, the development of novel computational tools and image analysis algorithms will be crucial for extracting quantitative data from the complex datasets generated by these advanced imaging techniques. These tools will enable researchers to not only track the movement of CMF2HC-labeled cells but also to analyze changes in cell morphology, velocity, and interactions with a high degree of precision.

MethodologyPotential Application with CMF2HCAnticipated Insights
Super-Resolution Microscopy (SRM)Long-term tracking of subcellular components and dynamics.Nanoscale details of cellular interactions and organelle trafficking.
Fluorescence Lifetime Imaging Microscopy (FLIM)Probing the intracellular environment of tracked cells.Real-time monitoring of physiological changes during cellular processes.
Advanced Image AnalysisQuantitative analysis of cell migration and morphology.High-precision data on cell behavior and dynamic cellular events.

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and functional genomics, enabling the rapid testing of thousands of compounds or genetic perturbations. The compatibility of CellTracker Blue CMF2HC with automated fluorescence microscopy and flow cytometry makes it an ideal tool for integration into HTS platforms. pubcompare.ai

In the context of HTS, CMF2HC can be used to develop robust assays for monitoring cell migration, proliferation, and cytotoxicity. For instance, in a wound-healing assay, CMF2HC can be used to label a confluent monolayer of cells. After creating a "wound," the migration of cells into the cleared area can be automatically imaged and quantified over time, providing a powerful system for screening for compounds that either promote or inhibit cell migration.

Similarly, CMF2HC can be employed in co-culture systems to track the behavior of different cell populations in response to various stimuli. For example, in an immunology setting, CMF2HC-labeled immune cells can be co-cultured with cancer cells to screen for drugs that enhance the immune system's ability to target and kill tumor cells. The distinct blue fluorescence of CMF2HC allows for the clear identification and tracking of the immune cells within the mixed population. pubcompare.ai

The stability and low cytotoxicity of CMF2HC are particularly advantageous for HTS applications, as they allow for long-term experiments without significant perturbation of normal cellular physiology. ulab360.comfishersci.com

HTS ApplicationRole of CMF2HCExample Assay
Drug DiscoveryTracking cell migration and invasion.Screening for inhibitors of cancer cell metastasis.
Functional GenomicsMonitoring cell proliferation and viability.Identifying genes that regulate cell cycle progression.
Immuno-oncologyDifferentiating and tracking immune cell populations.Screening for compounds that enhance T-cell mediated cytotoxicity.

Role in Advanced Cellular Engineering and Regenerative Medicine Research

The ability to track the fate of transplanted cells is a critical aspect of cellular engineering and regenerative medicine. nih.gov CellTracker Blue CMF2HC provides a valuable tool for monitoring the survival, migration, and engraftment of stem cells and other therapeutic cell populations in vivo. pubcompare.aia-star.edu.sg

In the field of regenerative medicine, researchers are exploring the use of various stem cell populations to repair damaged tissues and organs. By labeling these cells with CMF2HC prior to transplantation, their distribution and long-term fate within the host organism can be non-invasively monitored using in vivo imaging techniques. This allows for the optimization of delivery routes and the assessment of the therapeutic efficacy of different cell-based therapies. nih.gov

Furthermore, CMF2HC can be used to study the interactions between transplanted cells and the host microenvironment. For example, in the context of neural regeneration, CMF2HC-labeled neural stem cells can be tracked as they migrate to sites of injury and differentiate into mature neurons. This provides valuable information on the cues that guide stem cell behavior and integration into existing neural circuits.

The development of brighter and more photostable fluorescent probes will further enhance the utility of cell tracking dyes in this field, enabling deeper tissue imaging and longer-term studies. a-star.edu.sg

Research AreaApplication of CMF2HCKey Research Questions Addressed
Stem Cell TherapyTracking the fate of transplanted stem cells.Do the cells migrate to the target tissue? Do they survive and engraft?
Tissue EngineeringMonitoring the integration of engineered tissues.How do the cells organize and interact within the engineered construct?
Developmental BiologyLineage tracing during embryonic development.What is the developmental fate of specific cell populations?

Elucidating Complex Cellular Processes and Interactions with CMF2HC as a Tracer

CellTracker Blue CMF2HC's fundamental role as a cellular tracer allows for the investigation of a wide array of complex cellular processes and interactions. ruixibiotech.com Its ability to be retained within cells for extended periods and be passed on to daughter cells makes it an excellent tool for lineage tracing studies. ulab360.com

In developmental biology, CMF2HC can be used to label specific cells at an early stage of embryogenesis and follow their progeny to determine their contribution to different tissues and organs. This provides crucial insights into the complex cellular movements and fate decisions that shape a developing organism.

CMF2HC is also invaluable for studying cell-cell interactions. In co-culture experiments, different cell populations can be labeled with distinct CellTracker dyes (e.g., CMF2HC for blue, CellTracker Green CMFDA for green) to visualize their interactions. thermofisher.com This approach has been used to study processes such as immune cell synapse formation, cancer cell-stromal cell interactions, and the transfer of cellular material between adjacent cells.

The versatility of CMF2HC as a tracer, combined with its compatibility with other fluorescent probes and imaging modalities, ensures its continued importance in elucidating the intricate and dynamic nature of cellular life.

Cellular ProcessUse of CMF2HC as a TracerExample Study
Cell DivisionTracking cell generations.Quantifying the proliferative capacity of cancer cells.
Cell FusionMonitoring the merging of cell populations.Investigating the formation of multinucleated muscle fibers.
PhagocytosisFollowing the engulfment of labeled cells.Studying the clearance of apoptotic cells by macrophages.

Q & A

Q. What are the spectral properties of CellTracker Blue CMF2HC, and how do they influence experimental design?

CellTracker Blue CMF2HC has excitation/emission maxima at 371/464 nm , making it compatible with DAPI filter sets for imaging . Its spectral profile minimizes overlap with green or red fluorescent probes, enabling multiplexed assays. Researchers should validate filter compatibility using control samples to avoid bleed-through in multi-channel experiments. For live-cell imaging, ensure light exposure is minimized to reduce phototoxicity.

Q. How should CellTracker Blue CMF2HC be prepared and optimized for cell labeling?

Dissolve the dye in high-quality anhydrous DMSO to create a 25 mM stock solution . Working concentrations (0.5–25 µM) are prepared in serum-free media pre-warmed to 37°C. Incubate cells for 30–60 minutes under standard culture conditions, followed by thorough washing to remove excess dye . Titrate concentrations using pilot experiments to balance signal intensity and cytotoxicity, especially in sensitive cell types like primary cells or oocytes .

Q. Is CellTracker Blue CMF2HC compatible with cell viability assays such as LIVE/DEAD™?

Yes. CMF2HC-stained cells retain >90% viability post-labeling, as demonstrated in co-culture models with PC-3 cancer cells . For viability co-staining, use non-overlapping channels (e.g., green/red LIVE/DEAD probes) and confirm dye retention via flow cytometry or time-lapse imaging. Avoid prolonged incubation (>60 minutes) to prevent glutathione (GSH) depletion, which may skew viability metrics .

Advanced Research Questions

Q. What protocols are recommended for quantifying intracellular glutathione (GSH) using CMF2HC?

CMF2HC reacts with GSH via glutathione S-transferase, producing a fluorescent adduct. Standardize protocols by:

  • Incubating cells with 10 µM CMF2HC in serum-free media for 30 minutes at 37°C .
  • Quenching background fluorescence with three PBS washes.
  • Using imaging software (e.g., ImageJ) to quantify fluorescence intensity normalized to cell area and background . For flow cytometry, pair CMF2HC with ROS probes (e.g., H2DCFDA) in separate channels to assess redox balance .

Q. How can CMF2HC be used for long-term cell tracking in migration or co-culture studies?

CMF2HC labels cells via covalent binding to cytoplasmic thiols, enabling retention through multiple divisions . For migration assays:

  • Pre-stain donor cells (e.g., HIV-infected Jurkat cells) and co-culture with unlabeled targets at a 1:1 ratio .
  • Terminate interactions with trypsin-EDTA to avoid transfer artifacts .
  • Validate tracking fidelity using control experiments with fixed cells to account for dye dilution over time .

Q. How can researchers resolve discrepancies in CMF2HC signal intensity across cell types or conditions?

Signal variability often stems from differences in intracellular GSH levels or esterase activity. Mitigate this by:

  • Pre-treating cells with GSH modulators (e.g., N-acetylcysteine) to standardize baselines .
  • Comparing CMF2HC with alternative GSH probes (e.g., monochlorobimane) to confirm specificity .
  • Normalizing fluorescence to protein content or cell count to account for proliferation effects .

Q. What advanced applications leverage CMF2HC in studying cell-cell interactions or pathogen-host models?

CMF2HC is critical in:

  • Viral transfer assays : Label donor cells (e.g., HIV-infected CD4+ T cells) to track viral transfer to unlabeled targets during co-culture .
  • Infection dynamics : Pre-stain macrophages to monitor bacterial replication (e.g., Legionella) while using Hoechst for nuclear counterstaining .

Q. How does the molecular structure of CMF2HC influence its functionality in live-cell assays?

The 4-chloromethyl-6,8-difluoro-7-hydroxycoumarin backbone enables membrane permeability and irreversible thiol binding. The difluoro groups enhance photostability, while the chloromethyl moiety ensures covalent retention, critical for long-term tracing . However, the dye’s reactivity with GSH limits its use in studies where GSH modulation is a variable .

Q. What methodologies enable multi-parametric imaging with CMF2HC in complex systems like oocytes or blastocysts?

Combine CMF2HC (GSH) with H2DCFDA (ROS) and Mitotracker Red (mitochondria) for redox and metabolic profiling . Key steps:

  • Sequentially incubate dyes to prevent cross-reactivity.
  • Use spectral unmixing or narrow-band filters to separate signals (e.g., DAPI for CMF2HC, FITC for ROS) .
  • Acquire images at identical exposure settings across replicates to enable quantitative comparisons .

Q. How does CMF2HC interact with enzymatic pathways, and how can this be exploited in experimental design?

As a glycosidase substrate precursor, CMF2HC’s fluorescence activation depends on intracellular esterases and GSH levels. This property allows:

  • Enzyme activity profiling : Correlate CMF2HC signal intensity with esterase/GSH activity in drug-response studies .
  • Toxicity screens : Use reduced fluorescence as an indicator of compromised cellular metabolism in environmental stress models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.